Sedanolide is a natural product found in Ligusticum striatum, Angelica sinensis, and other organisms with data available.
Sedanolide
CAS No.: 6415-59-4
Cat. No.: VC21328955
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6415-59-4 |
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Molecular Formula | C12H18O2 |
Molecular Weight | 194.27 g/mol |
IUPAC Name | 3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 |
Standard InChI Key | UPJFTVFLSIQQAV-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1C2CCCC=C2C(=O)O1 |
Melting Point | 34.5 - 35 °C |
Physical and Chemical Properties
Structural and Molecular Characteristics
Sedanolide possesses distinct physical and chemical properties that influence its biological activities. The compound's IUPAC standard identifier reflects its specific structural arrangement, which enables interactions with cellular targets . The exact molecular structure contributes to its ability to engage with specific protein targets within cells, particularly those involved in oxidative stress response pathways.
Physical Properties and Stability
Solubility Profile
Biological Activities and Mechanisms
Antioxidant Properties and KEAP1-NRF2 Pathway Activation
One of the most significant biological activities of sedanolide is its ability to activate the Kelch-like ECH-associated protein 1 (KEAP1)–Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress . Research has demonstrated that sedanolide activates antioxidant response element (ARE)-dependent transcription through the nuclear translocation of NRF2 . This activation triggers a cascade of cellular responses that enhance protection against oxidative damage.
RNA sequencing analysis revealed that sedanolide treatment upregulates the transcription of various antioxidant enzymes involved in the NRF2 pathway and glutathione metabolism . This molecular mechanism provides cells with enhanced capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage to cellular components.
Cytoprotective Effects Against Oxidative Damage
Sedanolide exhibits significant cytoprotective properties against hydrogen peroxide (H₂O₂)-induced oxidative damage in cellular models . In human hepatoblastoma HepG2 cells, pretreatment with sedanolide before H₂O₂ exposure significantly attenuated both cytosolic and mitochondrial ROS generation . This protective effect was evidenced by:
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Increased cell viability in H₂O₂-challenged cells
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Reduced lactate dehydrogenase (LDH) release, indicating decreased cell membrane damage
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Attenuated cytosolic and mitochondrial ROS levels
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Prevention of mitochondrial membrane potential decrease
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Inhibition of caspase-3/7 activity associated with apoptotic cell death
These findings suggest that sedanolide treatment enhances cellular resilience against oxidative stress through multiple protective mechanisms. The compound's ability to reduce both cytosolic and mitochondrial ROS demonstrates its comprehensive antioxidant activity throughout different cellular compartments .
Autophagy Induction in Cancer Cells
Research has revealed that sedanolide can induce autophagy in human liver cancer cells, representing another significant biological activity . In human liver cancer (J5) cells, sedanolide treatment suppressed cell viability by promoting autophagy through several molecular mechanisms:
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Decrease in phosphoinositide 3-kinase (PI3K)-I, mammalian target of rapamycin (mTOR), and Akt protein expression
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Increase in PI3K-III, LC3-II, and Beclin-1 protein levels
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Upregulation of nuclear p53 and damage-regulated autophagy modulator (DRAM)
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Downregulation of cytosolic p53 and Tp53-induced glycolysis and apoptosis regulator (TIGAR)
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Enhancement of cytosolic phosphorylation of inhibitor of kappa B (IκB) and nuclear p65
This complex modulation of autophagy-associated signaling pathways indicates that sedanolide affects multiple cellular regulatory systems that control autophagy initiation and progression.
Enzyme Inhibition Activities
Research Findings on Cellular Mechanisms
Effects on Oxidative Stress Pathways
Detailed research has elucidated the specific mechanisms through which sedanolide counteracts oxidative stress. The compound's activation of the KEAP1-NRF2 pathway represents a primary protective mechanism against oxidative damage . Through this pathway, sedanolide enhances the cellular antioxidant capacity by upregulating multiple antioxidant enzymes, particularly those involved in glutathione metabolism .
Glutathione (GSH) system-related genes, which are upregulated by sedanolide treatment, are strongly associated with cytoprotection against both oxidative stress and toxic compounds . Additionally, sedanolide influences the expression of aldo-keto reductases (such as AKR1B10 and AKR1C1), which catalyze the conversion of aldehydes or ketones to their corresponding alcohols, thereby inhibiting cytotoxic effects .
Impact on Apoptotic and Cell Death Pathways
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